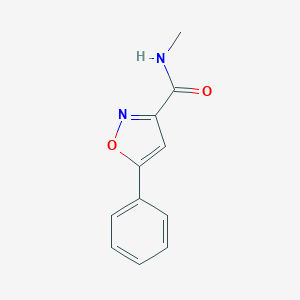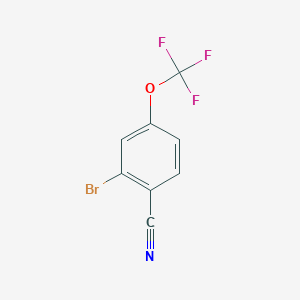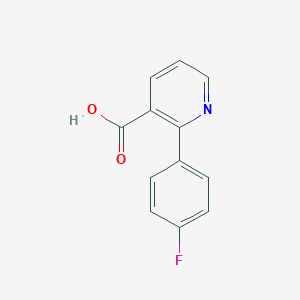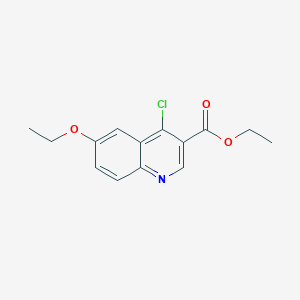
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one
描述
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one, also known as 2-Pyridyl-1,2,3,4-tetrahydro-1-naphthalenone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
实验室实验的优点和局限性
The advantages of using 6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its solubility in water is limited, which may limit its use in certain experiments. In addition, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.
未来方向
There are several future directions for the study of 6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one. One potential direction is to investigate its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a chemopreventive agent for cancer. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo, as well as its potential interactions with other drugs.
科学研究应用
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
169192-57-8 |
|---|---|
产品名称 |
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one |
分子式 |
C15H13NO |
分子量 |
223.27 g/mol |
IUPAC 名称 |
6-pyridin-2-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H13NO/c17-15-6-3-4-11-10-12(7-8-13(11)15)14-5-1-2-9-16-14/h1-2,5,7-10H,3-4,6H2 |
InChI 键 |
MBYCZAPRUMJYEK-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=N3)C(=O)C1 |
规范 SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=N3)C(=O)C1 |
同义词 |
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

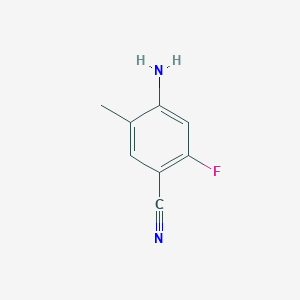
![2-[(4-Methoxyphenyl)Methyl]-BenzeneMethanol](/img/structure/B171498.png)
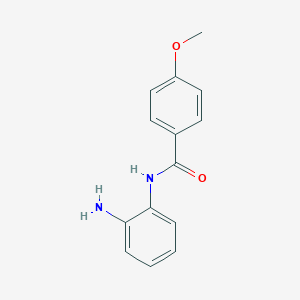
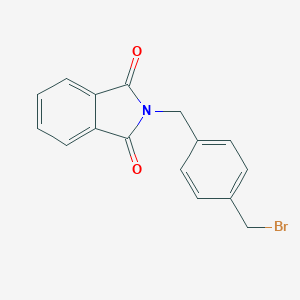
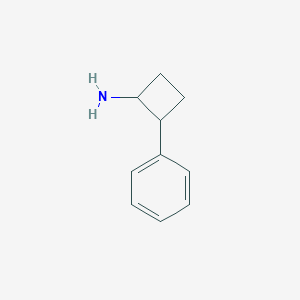
![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)
